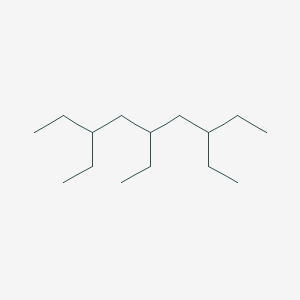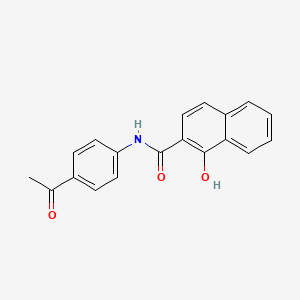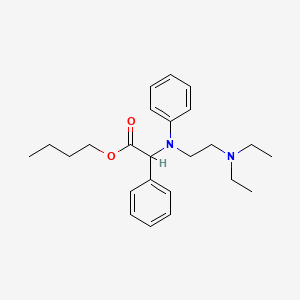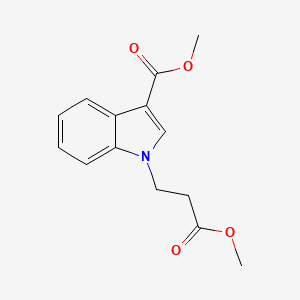
3,5,7-Triethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Triethylnonane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C15H32. This compound is characterized by the presence of three ethyl groups attached to the nonane backbone at the 3rd, 5th, and 7th positions. Alkanes like this compound are known for their relatively inert nature and are commonly found in various natural sources, including petroleum and natural gas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Triethylnonane can be achieved through several methods. One common approach involves the alkylation of nonane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to promote the selective alkylation of nonane. These methods are designed to maximize yield and minimize the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Triethylnonane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation present in the molecule.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under the influence of ultraviolet light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is typically used.
Substitution: Halogenation reactions often require halogens like chlorine (Cl2) or bromine (Br2) and a source of energy, such as UV light.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Reduction: The primary product is the fully saturated alkane.
Substitution: Haloalkanes, such as 3-chloro-5,7-diethylnonane, are common products.
Scientific Research Applications
3,5,7-Triethylnonane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and properties of branched alkanes.
Biology: Its relatively inert nature makes it useful as a solvent or carrier in biological assays.
Medicine: While not directly used as a drug, it can be a component in the formulation of pharmaceuticals.
Industry: It is used as a reference standard in the analysis of complex hydrocarbon mixtures, such as those found in petroleum.
Mechanism of Action
As an alkane, 3,5,7-Triethylnonane does not exhibit specific biological activity. Its effects are primarily physical, such as acting as a solvent or diluent. The compound’s inert nature means it does not readily participate in biochemical pathways or interact with molecular targets in a significant manner.
Comparison with Similar Compounds
Similar Compounds
3,5,7-Trimethylnonane: Similar in structure but with methyl groups instead of ethyl groups.
3,5,7-Triisopropylnonane: Contains isopropyl groups, leading to increased steric hindrance.
3,5,7-Triethyldecane: An extended version with an additional carbon in the backbone.
Uniqueness
3,5,7-Triethylnonane is unique due to the specific positioning of its ethyl groups, which can influence its physical properties, such as boiling point and solubility, compared to its analogs. The presence of ethyl groups also affects its reactivity in chemical reactions, making it distinct from other branched alkanes.
Properties
CAS No. |
98007-32-0 |
|---|---|
Molecular Formula |
C15H32 |
Molecular Weight |
212.41 g/mol |
IUPAC Name |
3,5,7-triethylnonane |
InChI |
InChI=1S/C15H32/c1-6-13(7-2)11-15(10-5)12-14(8-3)9-4/h13-15H,6-12H2,1-5H3 |
InChI Key |
FVWYLBHBLKQDRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(CC)CC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)



![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)



![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)

![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)

![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)
![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
